molecular formula C15H26N2 B6758743 N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine

N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine

Cat. No.: B6758743
M. Wt: 234.38 g/mol
InChI Key: BCVBKARHIYGVIA-UHFFFAOYSA-N
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Description

N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine is a complex organic compound featuring a spirocyclic structure. The spiro[3.3]heptane moiety is known for its non-coplanar exit vectors, which make it a unique scaffold in medicinal chemistry . The compound also contains an indolizine ring, which is a bicyclic structure combining a pyrrole and a pyridine ring. This combination of structural elements makes this compound an interesting subject for research in various scientific fields.

Properties

IUPAC Name

N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-2-8-17-9-5-13(14(17)4-1)16-12-10-15(11-12)6-3-7-15/h12-14,16H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVBKARHIYGVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(C2C1)NC3CC4(C3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine typically involves a multi-step process. One common method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This reaction is carried out under mild conditions and results in the formation of the spirocyclic framework.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry and sustainable practices are often applied to optimize the yield and minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the indolizine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine has several scientific research applications:

    Chemistry: Used as a scaffold in the design of new molecules with potential biological activity.

    Biology: Investigated for its role in various biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic compounds.

Mechanism of Action

The mechanism of action of N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. The indolizine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine is unique due to its combination of a spiro[3.3]heptane moiety and an indolizine ring. This dual structural feature provides a distinct three-dimensional shape and electronic properties, making it a valuable compound for drug design and other scientific applications.

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